2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and the use of scalable synthetic routes, such as those involving catalytic processes, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole and pyridine derivatives.
Scientific Research Applications
2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of the ethyl group on the imidazole ring and the aldehyde group on the pyridine ring. These functional groups confer distinct chemical reactivity and biological activity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(2-ethylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-2-10-12-6-7-14(10)11-9(8-15)4-3-5-13-11/h3-8H,2H2,1H3 |
InChI Key |
PKVWPPVVCGKNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.